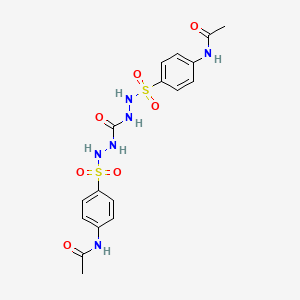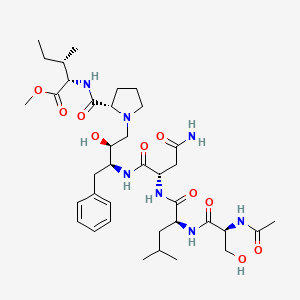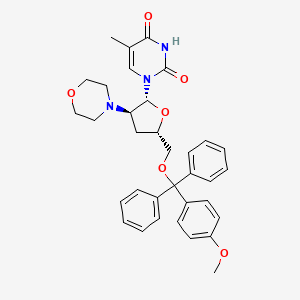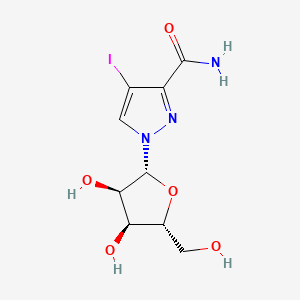
1-beta-D-Ribofuranosyl-4-iodopyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-beta-D-Ribofuranosyl-4-iodopyrazole-3-carboxamide is a synthetic nucleoside analog This compound is characterized by its unique structure, which includes a ribofuranosyl moiety linked to a pyrazole ring substituted with an iodine atom and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-beta-D-Ribofuranosyl-4-iodopyrazole-3-carboxamide typically involves the glycosylation of a pyrazole derivative with a ribofuranose donor. The reaction conditions often include the use of Lewis acids or other catalysts to facilitate the formation of the glycosidic bond. The iodination of the pyrazole ring can be achieved through electrophilic substitution reactions using iodine or iodine-containing reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-beta-D-Ribofuranosyl-4-iodopyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ribofuranosyl moiety can be oxidized to form corresponding ribonic acid derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.
Major Products:
Oxidation: Ribonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Thiol or amine-substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-beta-D-Ribofuranosyl-4-iodopyrazole-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex nucleoside analogs.
Biology: It is used in studies to understand nucleoside metabolism and enzyme interactions.
Medicine: The compound is investigated for its potential antiviral and anticancer properties.
Industry: It is used in the development of antiviral drugs and as a precursor for other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1-beta-D-Ribofuranosyl-4-iodopyrazole-3-carboxamide involves its incorporation into viral or cellular nucleic acids, leading to the inhibition of nucleic acid synthesis. This can result in the termination of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleoside metabolism, such as ribonucleotide reductase and DNA polymerase .
Comparación Con Compuestos Similares
1-beta-D-Ribofuranosyl-1,2,4-triazole-3-carboxamide: Known for its broad-spectrum antiviral activity.
1-beta-D-Ribofuranosyl-3-nitropyrazole: Another nucleoside analog with potential antiviral properties.
Uniqueness: 1-beta-D-Ribofuranosyl-4-iodopyrazole-3-carboxamide is unique due to the presence of the iodine atom on the pyrazole ring, which can enhance its reactivity and potential biological activity. This structural feature distinguishes it from other nucleoside analogs and may contribute to its specific antiviral and anticancer properties .
Propiedades
Número CAS |
138787-01-6 |
|---|---|
Fórmula molecular |
C9H12IN3O5 |
Peso molecular |
369.11 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iodopyrazole-3-carboxamide |
InChI |
InChI=1S/C9H12IN3O5/c10-3-1-13(12-5(3)8(11)17)9-7(16)6(15)4(2-14)18-9/h1,4,6-7,9,14-16H,2H2,(H2,11,17)/t4-,6-,7-,9-/m1/s1 |
Clave InChI |
QONCHRHGFNMWIN-FJGDRVTGSA-N |
SMILES isomérico |
C1=C(C(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)I |
SMILES canónico |
C1=C(C(=NN1C2C(C(C(O2)CO)O)O)C(=O)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



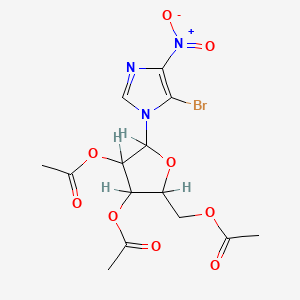
![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)


